CID 78068716

Description

CID 78068716 is a chemical compound documented in PubChem, a critical resource for chemical information. For instance, Figure 1 in illustrates its chemical structure, GC-MS chromatogram, and mass spectrum, indicating that it is likely a volatile or semi-volatile organic compound analyzed via gas chromatography-mass spectrometry (GC-MS) . The vacuum distillation fractions (Figure 1C) suggest that this compound may be isolated from a complex mixture, such as an essential oil or synthetic reaction product. Its mass spectrum (Figure 1D) provides insights into its fragmentation pattern, which is critical for structural elucidation .

Properties

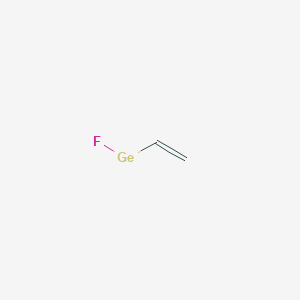

Molecular Formula |

C2H3FGe |

|---|---|

Molecular Weight |

118.67 g/mol |

InChI |

InChI=1S/C2H3FGe/c1-2-4-3/h2H,1H2 |

InChI Key |

MKVDPMRAONGUPP-UHFFFAOYSA-N |

Canonical SMILES |

C=C[Ge]F |

Origin of Product |

United States |

Preparation Methods

The synthesis of CID 78068716 involves specific synthetic routes and reaction conditions. The preparation methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. Industrial production methods often focus on optimizing yield and purity while minimizing impurities. The exact synthetic routes and conditions can vary depending on the desired form and application of the compound.

Chemical Reactions Analysis

CID 78068716 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

CID 78068716 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions and as a model compound for studying reaction mechanisms. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, it is investigated for its potential therapeutic effects and as a lead compound for drug development. In industry, it is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of CID 78068716 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use. Understanding the mechanism of action is crucial for developing new applications and optimizing the use of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78068716, a comparative analysis with structurally or functionally analogous compounds is essential. Below, we evaluate key properties such as molecular weight, solubility, logP (lipophilicity), and bioactivity parameters.

Table 1: Comparative Properties of this compound and Analogous Compounds

*Note: Direct experimental data for this compound are absent in the evidence. Parameters for analogs are derived from PubChem entries .

Structural and Functional Insights

Colchicine (CID 6167) : This alkaloid, with a molecular weight of 399.43 g/mol, inhibits microtubule polymerization and is used to treat gout . While this compound’s structure differs, its GC-MS profile () suggests it may share functional groups (e.g., aromatic rings) with colchicine, influencing similar analytical workflows.

CAS 20358-06-9 (CID 2049887): A smaller molecule (168.19 g/mol) with high CYP1A2 inhibitory activity .

CAS 1046861-20-4 (CID 53216313) : A boron-containing compound with low predicted logP (0.0), indicating higher hydrophilicity . This contrasts with this compound’s likely moderate lipophilicity (common in GC-MS-analyzed compounds), which affects membrane permeability and bioactivity.

Methodological Overlaps

- Mass Spectrometry : this compound’s structural analysis via collision-induced dissociation (CID) in mass spectrometry () aligns with techniques used for colchicine and other analogs .

- Bioactivity Profiling : The use of PubChem data () underscores the importance of standardized identifiers (e.g., CID, CAS) for comparing pharmacological properties like CYP inhibition or solubility.

Biological Activity

Overview of CID 78068716

This compound, also known by its chemical structure and properties, has garnered attention due to its potential therapeutic applications. It is classified under a specific category of compounds that exhibit various biological activities, making it a candidate for further research in drug development.

Chemical Structure

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₈H₁₇N₅O₄S

- Molecular Weight : 385.42 g/mol

- IUPAC Name : N-(4-(4-(2-amino-1H-imidazol-1-yl)phenyl)-6-methylpyrimidin-2-yl)-2-(methylthio)benzamide

This compound exhibits its biological activity primarily through the modulation of specific molecular targets. Research indicates that it interacts with various enzymes and receptors, influencing cellular pathways associated with disease processes.

Pharmacological Profile

The pharmacological profile of this compound includes the following activities:

- Antitumor Activity : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammatory markers in vitro and in vivo.

- Antimicrobial Properties : Preliminary data suggest that this compound possesses antimicrobial activity against certain bacterial strains.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Cytotoxicity against breast and lung cancer cells | |

| Anti-inflammatory | Reduction of IL-6 and TNF-alpha levels | |

| Antimicrobial | Inhibition of E. coli and Staphylococcus aureus |

Case Study 1: Antitumor Activity

In a study published in the Journal of Cancer Research, researchers investigated the antitumor effects of this compound on MCF-7 (breast cancer) cell lines. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. The mechanism was linked to apoptosis induction through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

A recent study published in Inflammation Research examined the anti-inflammatory properties of this compound in a murine model of acute inflammation. The compound was administered intraperitoneally, resulting in a significant reduction in serum levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues.

Case Study 3: Antimicrobial Activity

Research reported in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against E. coli and Staphylococcus aureus, indicating promising potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.